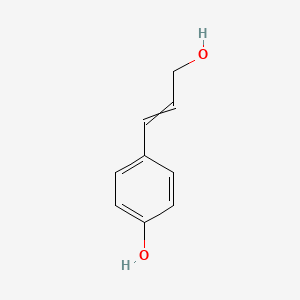

4-(3-Hydroxyprop-1-enyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-hydroxyprop-1-enyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNLHDGQWUGONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3690-05-9 | |

| Record name | p-Coumaryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence, Isolation, and Ecological Distribution of 4 3 Hydroxyprop 1 Enyl Phenol

Identification and Phytochemical Profiling in Botanical Species

Specific Plant Families and Genera Reporting its Presence

4-(3-Hydroxyprop-1-enyl)phenol is a fundamental building block of lignin (B12514952), a complex polymer that provides structural support to most terrestrial plants. taylorandfrancis.commdpi.com Consequently, it is found across a vast array of plant families and genera.

The compound has been identified in various plant species, including but not limited to:

Alpinias (Alpinia officinarum): This plant, belonging to the ginger family (Zingiberaceae), has been reported to contain this compound. nih.gov

Melanthera prostrata: A member of the Asteraceae family, this species is another confirmed source of the compound. nih.gov

Zanthoxylum integrifoliolum: A new phenylpropenoid, (R,E)-1-[4-(3-hydroxyprop-1-enyl)phenoxy]-3-methylbutane-2,3-diol, which is a derivative of this compound, was isolated from the stem wood of this plant from the Rutaceae family. researchgate.net

Dendrobium virgineum: Belongs to the family Orchidaceae. researchgate.net

While direct citations for every family are not always available for the specific compound this compound, its role as a primary precursor to lignin implies its presence in virtually all vascular plants. taylorandfrancis.com Lignin composition varies between softwoods, hardwoods, and grasses, which suggests a broad but differential distribution of its monomeric precursors across the plant kingdom. taylorandfrancis.com

Table 1: Reported Botanical Sources of this compound and its Derivatives

| Family | Genus | Species | Compound |

|---|---|---|---|

| Zingiberaceae | Alpinia | officinarum | This compound nih.gov |

| Asteraceae | Melanthera | prostrata | This compound nih.gov |

| Rutaceae | Zanthoxylum | integrifoliolum | (R,E)-1-[4-(3-hydroxyprop-1-enyl)phenoxy]-3-methylbutane-2,3-diol researchgate.net |

Subcellular and Tissue Localization within Plant Systems

The biosynthesis of this compound occurs through the phenylpropanoid pathway. This pathway is highly active in differentiating xylem cells, which are responsible for water transport and structural support in plants. The enzymes involved in its synthesis, such as phenylalanine ammonia-lyase, cinnamate (B1238496) 4-hydroxylase, and cinnamyl alcohol dehydrogenase, are primarily localized in the cytoplasm of these cells.

Once synthesized, this compound is transported to the cell wall. Here, it undergoes oxidative polymerization, catalyzed by peroxidases and laccases, to form the complex three-dimensional structure of lignin. mdpi.com This process of lignification primarily occurs in the secondary cell walls of xylem vessels, tracheids, and sclerenchyma fibers, providing rigidity and hydrophobicity to these tissues. Therefore, the highest concentrations of this compound and its polymerized form, lignin, are found in the woody tissues of plants, such as the stem, roots, and vascular bundles of leaves. mdpi.comresearchgate.net

Incidence in Microbial and Fungal Metabolomes

While primarily known as a plant metabolite, derivatives and related structures of this compound have been identified in the metabolomes of some fungi. For instance, the related compound 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol (coniferyl alcohol) has been reported in Paecilomyces fulvus. nih.govnih.gov

The presence of such compounds in fungi can be attributed to their ability to degrade lignin. White-rot fungi, in particular, possess extracellular enzymes like laccases and peroxidases that can break down lignin into its monomeric components, including this compound and its methoxylated derivatives. oup.comoup.com These fungi can then potentially metabolize these compounds.

Ecological Implications of this compound Biosynthesis and Accumulation

The biosynthesis and accumulation of this compound, primarily in the form of lignin, have profound ecological consequences.

Structural Support: Lignin provides mechanical strength to plant tissues, enabling plants to grow upright and withstand physical stresses such as wind and gravity. This was a critical adaptation for the colonization of land by plants.

Water Transport: The hydrophobic nature of lignin in xylem vessels prevents water leakage and creates an efficient system for water transport from the roots to the rest of the plant. researchgate.net

Defense against Herbivores and Pathogens: The complex and indigestible nature of lignin acts as a physical barrier, deterring herbivores and preventing the ingress of microbial pathogens. mdpi.com

Soil Formation and Carbon Cycling: Upon plant death, the slow decomposition of lignin contributes significantly to the formation of soil organic matter, or humus. This process plays a crucial role in soil structure, water retention, and nutrient cycling. The recalcitrance of lignin also means that it is a major sink for atmospheric carbon, playing a vital role in the global carbon cycle.

Biosynthetic Pathways and Biotransformations of 4 3 Hydroxyprop 1 Enyl Phenol

Elucidation of the Phenylpropanoid Pathway as a Precursor Route

The biosynthesis of 4-(3-hydroxyprop-1-enyl)phenol is deeply rooted in the phenylpropanoid pathway, a complex network of biochemical reactions that converts the amino acid phenylalanine into a variety of essential compounds, including monolignols and flavonoids. nih.govmdpi.com This pathway begins with the deamination of phenylalanine to form cinnamic acid, which then undergoes a series of enzymatic modifications to produce p-coumaryl alcohol and other monolignols. nih.gov

The formation of the fundamental carbon skeleton of monolignols is a multi-step process catalyzed by a series of specific enzymes. nih.govcore.ac.uk The initial steps, often referred to as the general phenylpropanoid pathway, are common to the biosynthesis of many phenolic compounds. nih.gov

The key enzymatic transformations in this pathway include:

Phenylalanine ammonia-lyase (PAL): This enzyme initiates the pathway by removing an amino group from phenylalanine to produce cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid. nih.govcore.ac.uk

4-coumarate:CoA ligase (4CL): This enzyme activates the carboxyl group of p-coumaric acid by attaching it to coenzyme A (CoA), forming p-coumaroyl-CoA. This activated thioester is a crucial branch point, directing carbon flow towards either flavonoid or lignin (B12514952) biosynthesis. nih.govresearchgate.net

From p-coumaroyl-CoA, the pathway proceeds through reductive steps to form p-coumaryl alcohol. These reactions are catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). mdpi.com

Table 1: Key Enzymes in the Biosynthesis of p-Coumaryl Alcohol

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Cinnamoyl-CoA reductase | CCR | Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632). |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces p-coumaraldehyde to p-coumaryl alcohol. mdpi.com |

Once synthesized, monolignols like this compound are transported to the cell wall for polymerization into lignin. This process is an oxidative coupling reaction catalyzed by two main classes of enzymes: laccases and peroxidases. nih.govkyoto-u.ac.jpoup.com

Laccases are multi-copper oxidases that use molecular oxygen to oxidize monolignols, while class III peroxidases are heme-containing enzymes that utilize hydrogen peroxide (H₂O₂) as the oxidant. oup.comfrontiersin.org Both enzyme families are extensive in plants and play crucial, sometimes redundant, roles in lignification. nih.govkyoto-u.ac.jp

Research in Arabidopsis thaliana has demonstrated that laccases are essential for the polymerization of monolignols in major xylem tissues. nih.govkyoto-u.ac.jp Specifically, the simultaneous disruption of multiple laccase genes (LAC4, LAC11, and LAC17) leads to a severe reduction in lignification, even when peroxidase genes are expressed at normal or elevated levels. nih.gov This indicates that laccases have a necessary and non-redundant function in this process. nih.gov

Peroxidases also contribute significantly to lignification, and their activity can be spatially and temporally controlled by the availability of H₂O₂. oup.comresearchgate.net The localization of specific laccases and peroxidases within distinct domains of the lignifying cell wall suggests a coordinated regulation of lignin polymerization. oup.com The combinatorial action of these enzymes allows for the formation of the complex, heterogeneous lignin polymer. kyoto-u.ac.jp

Enzymatic Catalysis in Carbon Skeleton Formation

Microbial and Enzymatic Transformations of this compound and Related Substrates

The chemical structure of this compound and its derivatives makes them susceptible to transformations by various microbial and enzymatic systems. These biotransformations are of interest for producing valuable chemicals and understanding the metabolic fate of these compounds in different biological systems.

Enzymes, particularly laccases and peroxidases, are not only involved in the natural polymerization of monolignols but can also be harnessed for the biocatalytic synthesis of novel derivatives and analogs. For instance, laccases have been used in the one-step synthesis of pinoresinol (B1678388) and its derivatives from p-coumaryl alcohol and coniferyl alcohol. sciengine.com

In a novel one-pot system, a peroxidase from Pleurotus eryngii was used to copolymerize monolignols (coniferyl and sinapyl alcohols) with caffeic acid to create artificial lignin biocomposites. frontiersin.org This highlights the potential of using these enzymes to create tailored biomaterials. Furthermore, microbial decarboxylases are being explored for the reverse carboxylation of phenolic derivatives, offering a "green" alternative to chemical processes like the Kolbe-Schmitt reaction for producing hydroxybenzoic acids. nih.gov The synthesis of analogs such as (E)-2-ethynyl-4-(3-hydroxyprop-1-enyl) phenol (B47542) has also been developed for use as a probe to study lignification. researchgate.net

In non-human biological systems, such as microorganisms, this compound and related phenolic compounds can be metabolized through various pathways. For example, growing cells of Pseudomonas putida have been shown to transform isoeugenol, a related phenylpropanoid, into several compounds, including vanillin (B372448) and a dimeric molecule. researchgate.net This demonstrates the capacity of bacteria to modify the structure of these compounds.

The aerobic degradation of phenol, the basic structural unit of these compounds, often proceeds through the formation of catechol, which is then cleaved by either ortho- or meta-pathways involving specific dioxygenase enzymes. nih.govfrontiersin.org Bacteria isolated from industrial wastewater have shown a broad catabolic potential for degrading various aromatic pollutants. nih.gov Fungi also produce a wide array of enzymes, including laccases, that are capable of transforming a vast range of phenolic compounds, playing a key role in the degradation of lignin and other complex phenolics in the environment. oup.com These metabolic processes are crucial for the biogeochemical cycling of carbon and the bioremediation of phenolic pollutants. semanticscholar.org

Chemical and Chemoenzymatic Synthetic Methodologies for 4 3 Hydroxyprop 1 Enyl Phenol and Its Analogs

Total Synthesis Strategies from Defined Precursors

Total synthesis provides a reliable route to 4-(3-hydroxyprop-1-enyl)phenol and its analogs, allowing for precise control over the molecular architecture. These strategies typically commence from simple aromatic aldehydes and employ a series of well-established organic reactions to construct the propenyl alcohol side chain.

A common starting material for the synthesis of p-coumaryl alcohol and its derivatives is 4-hydroxybenzaldehyde (B117250) or its protected forms. researchgate.net The synthesis of coniferyl alcohol, a closely related analog, often starts from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). nih.gov A general and widely adopted approach involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the carbon-carbon double bond, followed by reduction of the resulting ester or aldehyde to the corresponding allylic alcohol. nih.gov

For instance, the synthesis of coniferyl alcohol has been achieved by reacting vanillin with an ylide like ethyl (triphenylphosphoranylidene)acetate to form the corresponding ethyl ester. This intermediate is then reduced, typically using a reducing agent such as diisobutylaluminium hydride (DIBAL-H), to yield coniferyl alcohol. nih.gov A similar strategy can be applied to 4-hydroxybenzaldehyde to produce p-coumaryl alcohol.

Table 1: Key Reactions in the Total Synthesis of p-Coumaryl Alcohol Analogs

| Starting Material | Key Reaction | Intermediate | Reducing Agent | Final Product |

| Vanillin | Wittig Reaction | Ethyl ferulate | DIBAL-H | Coniferyl alcohol nih.gov |

| 4-Hydroxybenzaldehyde | Horner-Wadsworth-Emmons | Ethyl p-coumarate | DIBAL-H | p-Coumaryl alcohol |

| 3,4-Dihydroxybenzaldehyde | Protection, Wittig, Reduction | Protected caffeoyl ester | DIBAL-H | Caffeoyl alcohol |

Control of regioselectivity and stereoselectivity is paramount in the synthesis of this compound and its analogs, particularly to obtain the naturally occurring (E)-isomer. The Wittig and Horner-Wadsworth-Emmons reactions are highly stereoselective, predominantly yielding the (E)-alkene, which is the desired stereochemistry for these compounds. nih.gov

Regioselectivity becomes crucial when synthesizing substituted analogs. For example, in the synthesis of a phenylpropanoid from Zanthoxylum integrifoliolum, selective protection of the phenolic hydroxyl groups of the starting material, 3,4-dihydroxybenzaldehyde, was a key step to ensure the correct substitution pattern in the final product. Furthermore, palladium-catalyzed reactions, such as the Fujiwara-Moritani reaction, have been explored for the regioselective olefination of phenols to create precursors for monolignols, although this can sometimes lead to a mixture of ortho and para isomers. nih.gov

Innovation in synthetic organic chemistry continues to provide new tools for the synthesis of complex molecules like this compound analogs. A notable example is the development of a synthetic route to (E)-2-ethynyl-4-(3-hydroxyprop-1-enyl)phenol, a click-compatible monolignol probe. researchgate.net This synthesis began with the iodination of 4-hydroxybenzaldehyde, followed by a Doebner-Knoevenagel condensation with malonic acid to form the corresponding cinnamic acid. After esterification, a Sonogashira coupling was employed to introduce the ethynyl (B1212043) group. The final steps involved the reduction of the ester to the allylic alcohol using DIBAL-H and subsequent deprotection of the silyl-protected alkyne. researchgate.net This multi-step synthesis highlights the use of modern synthetic methods to create functionalized analogs for specific applications.

Another novel approach involves the use of photoredox catalysis. For instance, an iridium-based catalyst and blue LED light have been used to isomerize (E)-p-coumaryl alcohol to its (Z)-isomer, demonstrating the utility of photochemical methods in controlling stereochemistry. nih.gov

Regioselective and Stereoselective Approaches

Semi-Synthesis and Structural Modification of Naturally Derived Scaffolds

While total synthesis builds molecules from the ground up, semi-synthesis involves the modification of naturally occurring compounds. Given that p-coumaryl alcohol is a fundamental building block in nature, it is more commonly used as a starting material for further elaboration rather than being the target of semi-synthesis from a more complex natural product. However, the structural modification of p-coumaryl alcohol and its immediate, naturally available precursors, such as p-coumaric acid, is a common strategy.

For example, p-coumaric acid, which is abundant in various plants, can be chemically reduced to p-coumaryl alcohol. mdpi.com This transformation is a key step in many biosynthetic pathways and can be mimicked in the lab. Furthermore, derivatives of p-coumaryl alcohol can be synthesized through esterification or etherification of its phenolic or allylic hydroxyl groups to explore structure-activity relationships.

Chemoenzymatic Approaches and Biocatalysis in this compound Production

Chemoenzymatic synthesis and biocatalysis offer green and highly selective alternatives to traditional chemical methods. mdpi.com These approaches utilize enzymes or whole microbial cells to perform specific transformations, often under mild conditions.

A significant advancement in this area is the production of p-coumaryl alcohol from L-tyrosine or p-coumaric acid using engineered Escherichia coli. mdpi.comnih.gov These microbial factories are equipped with a heterologous biosynthetic pathway, often combining enzymes from different organisms. nih.govresearchgate.net For example, a pathway can be constructed using a tyrosine ammonia-lyase (TAL) to convert L-tyrosine to p-coumaric acid, a 4-coumarate:CoA ligase (4CL) to activate the acid, and a cinnamoyl-CoA reductase (CCR) and an alcohol dehydrogenase (ADH) to reduce the activated acid to p-coumaryl alcohol. researchgate.netwiley-vch.de

An alternative, more direct enzymatic route involves the use of a carboxylic acid reductase (CAR), which can directly reduce p-coumaric acid to p-coumaryl aldehyde, bypassing the need for CoA activation. The aldehyde is then reduced to the final alcohol by endogenous or heterologously expressed alcohol dehydrogenases. researchgate.net

Table 2: Enzymes in the Biocatalytic Production of p-Coumaryl Alcohol

| Enzyme | Abbreviation | Function |

| Tyrosine Ammonia-Lyase | TAL | Converts L-tyrosine to p-coumaric acid researchgate.netwiley-vch.de |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to its CoA ester researchgate.netwiley-vch.de |

| Cinnamoyl-CoA Reductase | CCR | Reduces p-coumaroyl-CoA to p-coumaryl aldehyde researchgate.netwiley-vch.de |

| Alcohol Dehydrogenase | ADH | Reduces p-coumaryl aldehyde to p-coumaryl alcohol researchgate.net |

| Carboxylic Acid Reductase | CAR | Directly reduces p-coumaric acid to p-coumaryl aldehyde researchgate.net |

Lipases are another class of enzymes widely used in chemoenzymatic synthesis, particularly for the formation of esters. scielo.br These enzymes can catalyze the esterification of the hydroxyl groups of p-coumaryl alcohol with various fatty acids in non-aqueous media, leading to the synthesis of lipophilic derivatives. mdpi.commdpi.com This approach allows for the creation of novel esters with potential applications in the food and cosmetic industries.

Synthesis of Labeled Analogs for Mechanistic Studies

To investigate the biological roles and metabolic fate of this compound, isotopically or functionally labeled analogs are invaluable tools. The synthesis of such labeled compounds often requires tailored synthetic routes.

A prime example is the synthesis of (E)-2-ethynyl-4-(3-hydroxyprop-1-enyl)phenol, a "click-compatible" analog of p-coumaryl alcohol. researchgate.net The terminal alkyne group serves as a chemical handle for "click" chemistry, allowing for the fluorescent labeling of lignin (B12514952) in plant cell walls. This has enabled detailed studies of the lignification process. The synthesis of this labeled analog, as described in section 4.1.2, demonstrates a sophisticated use of modern organic synthesis to create a specialized tool for mechanistic studies in plant biology. researchgate.net

Investigation of Structure Activity Relationships and Molecular Mechanisms of Action for 4 3 Hydroxyprop 1 Enyl Phenol

Design and Synthesis of Chemically Modified Analogs for SAR Probing

The exploration of Structure-Activity Relationships (SAR) for 4-(3-hydroxyprop-1-enyl)phenol involves the strategic design and synthesis of modified analogs to identify key structural features responsible for its biological effects. General strategies for modifying phenolic compounds to probe SAR often focus on several key areas: modification of the phenolic hydroxyl group, alteration of the propenyl side chain, and substitution on the aromatic ring. researchgate.netmdpi.comgoogle.com

The synthesis of analogs often starts from commercially available precursors like 4-hydroxybenzaldehyde (B117250). researchgate.net For instance, a new anti-inflammatory phenylpropenoid, (R,E)-1-[4-(3-hydroxyprop-1-enyl)phenoxy]-3-methylbutane-2,3-diol, was synthesized from 4-hydroxybenzaldehyde, with a key step involving the Sharpless asymmetric dihydroxylation of an olefin intermediate. researchgate.net This highlights a common strategy of modifying the phenolic hydroxyl group through etherification to introduce new functionalities.

Another approach involves altering the side chain. For example, esterification of the hydroxyl group on the propenyl chain or modifying its length can influence the compound's lipophilicity and, consequently, its interaction with biological targets. mdpi.com The synthesis of quinoxalinone derivatives has shown that introducing phenolic hydroxyl groups into the core structure and the C3 side chain is important for creating potent aldose reductase inhibitors with antioxidant activity. nih.gov

Furthermore, the introduction of additional substituents, such as methoxy (B1213986) or hydroxyl groups, onto the phenolic ring can significantly impact activity. nih.gov The synthesis of these analogs allows for a systematic evaluation of how different structural modifications affect the antioxidant, anti-inflammatory, antimicrobial, and other biological properties of the parent compound, this compound.

In Vitro and Cell-Based Models for Biological Activity Assessment

Antioxidant Activity in Cellular Systems and Mechanisms of Radical Scavenging

The antioxidant properties of phenolic compounds like this compound are a cornerstone of their biological activity. These properties are primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thus interrupting oxidative chain reactions. nih.govscienceopen.com The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. nih.gov

The antioxidant mechanism can proceed via two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govbg.ac.rs In the HAT mechanism, the phenolic antioxidant directly donates a hydrogen atom to a radical. In the SET mechanism, the antioxidant donates an electron to the radical, forming a radical cation, which can then deprotonate. Computational studies using Density Functional Theory (DFT) help predict which mechanism is more favorable based on parameters like bond dissociation enthalpy (BDE) for HAT and ionization potential (IP) for SET. bg.ac.rs For many phenols, HAT is a dominant mechanism for their radical scavenging activity. bg.ac.rs

Cellular antioxidant activity assays, such as the Cellular Antioxidant Activity (CAA) assay, provide a more biologically relevant measure of antioxidant potential by accounting for cell uptake, metabolism, and localization of the compound. mdpi.com Studies on cocoa shell phenolic compounds, which include structurally related molecules, have demonstrated that bioaccessible fractions can protect cells against oxidative stress-induced cytotoxicity by modulating cellular antioxidant signaling pathways. mdpi.com The cytoprotective effect is often attributed to the prevention of reactive oxygen species (ROS) accumulation. mdpi.com The number and position of hydroxyl groups on the phenol (B47542) ring strongly influence the antioxidant capacity. nih.gov

Table 1: Radical Scavenging Activity of Phenolic Compounds

| Compound/Extract | Assay | Result | Reference |

|---|---|---|---|

| Mellilotus officinalis Extract | DPPH | IC50 = 0.018 mg/mL | academicjournals.org |

| Cocoa Shell Flour (Digested) | ABTS | Increased 6.8-fold vs. non-digested | mdpi.com |

| Cocoa Shell Flour (Digested) | FRAP | Significant antioxidant capacity | mdpi.com |

Modulatory Effects on Inflammatory Pathways and Prostaglandin (B15479496) Synthesis in Cell Lines

This compound and its derivatives are known to exert anti-inflammatory effects by modulating key inflammatory pathways. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.netsigmaaldrich.com NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). sigmaaldrich.comnih.gov Dehydrodiconiferyl alcohol, a compound structurally related to this compound, has been shown to exert anti-inflammatory activity through the inactivation of NF-κB pathways. researchgate.net

The inhibition of prostaglandin synthesis is another significant anti-inflammatory mechanism. Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation and are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. nih.govthegoodscentscompany.com Many anti-inflammatory agents function by inhibiting COX enzymes. thegoodscentscompany.com While direct studies on this compound are limited, research on related phenolic compounds suggests a similar mode of action. For example, curcumin, another phenolic compound, has been found to block PGE2 biosynthesis by directly inhibiting microsomal prostaglandin E2 synthase-1. thegoodscentscompany.com The anti-inflammatory activity of novel synthetic benzophenone (B1666685) derivatives has been demonstrated in carrageenan-induced foot pad edema assays, a common model for inflammation. scienceopen.com These findings suggest that this compound likely shares these anti-inflammatory properties by targeting the NF-κB and prostaglandin synthesis pathways.

Antimicrobial Efficacy Against Pathogens

Phenolic compounds are recognized for their broad-spectrum antimicrobial properties. The antimicrobial efficacy of this compound and its derivatives has been investigated against various pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible in vitro growth of a microorganism, is a standard measure of antimicrobial potency. tandfonline.com

Studies on p-coumaric acid, which is the carboxylic acid analog of this compound, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 20 µg/mL to over 80 µg/mL for various bacterial strains. researchgate.net An extract of Tephrosia purpurea, containing the methoxy derivative 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol (coniferyl alcohol), showed antimicrobial qualities with MIC values between 23–52 mg/mL. researchgate.net Another study on Achyranthes aspera extracts, which also contain coniferyl alcohol, reported an MIC of 125 μg/mL against the cariogenic bacterium Streptococcus mutans. tandfonline.com

In silico studies have also pointed to the antimicrobial potential of these compounds. For example, 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol was identified as having a substantial docking score against New Delhi metallo-beta-lactamase 1 (NDM-1), an enzyme that confers broad antibiotic resistance to bacteria. researchgate.net This suggests a potential mechanism of action through the inhibition of key bacterial enzymes.

Table 2: Minimum Inhibitory Concentration (MIC) of Related Phenolic Compounds

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| p-Coumaric Acid | Bacillus spp., E. coli | 20 to >80 | researchgate.net |

| Achyranthes aspera extract (containing coniferyl alcohol) | Streptococcus mutans | 125 | tandfonline.com |

| Phenolic compound 2 | S. mutans | 156.3 | researchgate.net |

Inhibition of Enzyme Activities (e.g., DNA Polymerase, Tyrosinase) and Receptor Interactions

This compound and its analogs have been shown to interact with and inhibit various enzymes. A notable target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comencyclopedia.pubmdpi.com Overactivity of tyrosinase can lead to hyperpigmentation. p-Coumaric acid, which is structurally very similar to p-coumaryl alcohol, is a potent and selective competitive inhibitor of human tyrosinase. encyclopedia.pubmdpi.com Its inhibitory effect is stronger than that of other well-known inhibitors like kojic acid. encyclopedia.pub The structural similarity of these phenolic compounds to L-tyrosine, the natural substrate of tyrosinase, allows them to bind to the enzyme's active site. mdpi.com The synthesis of p-coumaroyl amino acid derivatives has been shown to produce compounds with even stronger anti-tyrosinase activity than p-coumaric acid itself. researchgate.net

Regarding DNA polymerase, which is crucial for DNA replication, direct inhibition studies on this compound are scarce. However, research on 4-hydroxy-nonenal (HNE), a lipid peroxidation product that also contains a hydroxylated unsaturated carbon chain, has shown inhibitory effects on both DNA polymerase alpha and beta. nih.gov This suggests that the reactive aldehyde or alcohol function in conjunction with the phenyl ring might play a role in interacting with such enzymes.

In terms of receptor interactions, dehydrodiconiferyl alcohol, a lignan (B3055560) formed from two units of coniferyl alcohol (the methoxy derivative of p-coumaryl alcohol), has been identified as an estrogen receptor agonist. researchgate.net This interaction can promote BMP-2-induced osteoblastogenesis, indicating a role in bone formation. researchgate.net

Antiproliferative and Cell Cycle Modulatory Effects in Cellular Models

The potential of phenolic compounds to inhibit the growth of cancer cells has been a subject of extensive research. Various studies have demonstrated the antiproliferative effects of compounds structurally related to this compound against a range of cancer cell lines. nih.govnih.govwaocp.org The IC50 value, representing the concentration of a compound that inhibits cell growth by 50%, is a common metric for this activity. For example, clausine-B, a phenolic carbazole (B46965) alkaloid, showed IC50 values ranging from 21.50 to 28.94 µg/mL against MDA-MB-231, HeLa, CAOV3, and HepG2 cancer cell lines. nih.gov

A key mechanism underlying the antiproliferative effects of these compounds is the modulation of the cell cycle. researchgate.netmdpi.commedicalrealities.com The cell cycle is a series of events that leads to cell division and replication. medicalrealities.com Dysregulation of this cycle is a hallmark of cancer. Some phenolic compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, 2-methoxy-4-vinylphenol, a compound found in various plants alongside coniferyl alcohol, has been shown to induce G1 cell cycle arrest by blocking the hyper-phosphorylation of the retinoblastoma (Rb) protein. researchgate.net Similarly, ferulic acid, another related phenolic acid, can cause cell cycle arrest at the G0/G1 phase in prostate cancer cells. mdpi.com Chloroquine has been shown to induce G2/M phase arrest in breast cancer cells. nih.gov These findings suggest that this compound may exert its antiproliferative effects by interfering with cell cycle progression, potentially leading to apoptosis (programmed cell death) in cancer cells.

Table 3: Antiproliferative Activity (IC50) of Related Phenolic Compounds on Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Clausine-B | MDA-MB-231 (Breast Cancer) | 21.50 | nih.gov |

| Clausine-B | HeLa (Cervical Cancer) | 22.90 | nih.gov |

| Clausine-B | CAOV3 (Ovarian Cancer) | 27.00 | nih.gov |

| Clausine-B | HepG2 (Liver Cancer) | 28.94 | nih.gov |

Elucidation of Molecular Targets and Signaling Cascade Perturbations

The biological activity of this compound, also known as p-coumaryl alcohol, is intrinsically linked to its molecular interactions and the subsequent perturbations it causes in cellular signaling. As a key monolignol, its primary role is in the plant kingdom as a precursor to lignin (B12514952), but its influence extends to various enzymatic and transport systems. wikipedia.org

Direct studies detailing the global gene expression and proteomic shifts induced by the external application of this compound are limited. However, research on plant systems where the endogenous levels or transport of this monolignol are altered provides significant insight into its regulatory influence. These studies reveal that fluctuations in p-coumaryl alcohol concentration are correlated with significant changes in the expression of genes and the abundance of proteins involved in secondary metabolism and stress responses.

In Arabidopsis thaliana mutants with impaired transport of p-coumaryl alcohol due to the loss of the AtABCG29 transporter, a downstream regulatory effect was observed. uzh.ch The altered cytosolic levels of the monolignol led to decreased expression of key enzymes involved in other metabolic pathways, including phenylammonia lyase (PAL1), chalcone (B49325) synthase (CHS), and anthranilate synthase (ASB1). uzh.ch Similarly, in tobacco suspension cells engineered to overproduce 4-hydroxycinnamyl alcohols, the expression of genes related to lignin biosynthesis, such as PAL, 4CL, CCoAOMT, and CAD, was significantly upregulated. researchgate.net Conversely, the expression of auxin-related genes like ARF3, ARF5, and ARF6 was downregulated, suggesting a potential link between the phenylpropanoid pathway and hormone signaling. researchgate.net

Proteomic and metabolomic analyses of plants with genetically modified lignin pathways further support these correlations. In Brachypodium distachyon lines with silenced lignin biosynthesis genes, the resulting changes in p-coumaryl alcohol levels corresponded with altered abundance of proteins within the phenylpropanoid pathway. oup.com In studies of Quercus ilex (holm oak) responding to pathogen stress, an up-accumulation of both 4-coumaryl alcohol and the enzyme cinnamyl alcohol dehydrogenase was noted, indicating its role in plant defense responses. mdpi.com Furthermore, proteomic studies of rice progeny exposed to spaceflight stress identified 4-coumaryl alcohol as a significantly changed metabolite, alongside differentially abundant proteins primarily associated with phenylpropanoid biosynthesis. nih.gov

Table 1: Genes and Proteins with Altered Expression or Abundance Correlated with Changes in this compound Levels in Plant Systems

| Gene/Protein | Organism | Experimental Context | Observed Change | Reference(s) |

| Phenylammonia Lyase (PAL1) | Arabidopsis thaliana | Impaired p-coumaryl alcohol transport | Decreased Expression | uzh.ch |

| Chalcone Synthase (CHS) | Arabidopsis thaliana | Impaired p-coumaryl alcohol transport | Decreased Expression | uzh.ch |

| Anthranilate Synthase (ASB1) | Arabidopsis thaliana | Impaired p-coumaryl alcohol transport | Decreased Expression | uzh.ch |

| Lignin Biosynthesis Genes (PAL, 4CL, CAD) | Nicotiana tabacum (Tobacco) | Overproduction of 4-hydroxycinnamyl alcohols | Increased Expression | researchgate.net |

| Auxin Response Factors (ARF3, ARF5, ARF6) | Nicotiana tabacum (Tobacco) | Overproduction of 4-hydroxycinnamyl alcohols | Decreased Expression | researchgate.net |

| Phenylpropanoid Pathway Proteins | Brachypodium distachyon | Genetic modification of lignin pathway | Altered Abundance | oup.com |

| Cinnamyl alcohol dehydrogenase | Quercus ilex | Pathogen infection | Increased Abundance | mdpi.com |

The molecular mechanisms of this compound are defined by its interactions with specific enzymes and its transport across cellular membranes. As a fundamental building block for lignin, its primary interactions are with polymerizing enzymes in the plant cell wall. biosynth.com

Molecular docking and simulation studies have elucidated the binding of p-coumaryl alcohol to various enzymes. It demonstrates a strong binding affinity for horseradish peroxidase, a model enzyme for studying lignification. nih.gov This interaction is stabilized by stacking interactions between the compound's aromatic ring and phenylalanine residues in the enzyme's active site. nih.gov A critical hydrogen bond is formed between the phenolic hydroxyl group of p-coumaryl alcohol and a water molecule (W2) within the active site, a conformation that is productive for the subsequent oxidation reaction. nih.govosti.gov Specific peroxidase isoforms show preferential activity; the PAPX5 isoform from Norway spruce (Picea abies) favors p-coumaryl alcohol as a substrate over other monolignols. nih.govresearchgate.net Similarly, it is a substrate for laccase enzymes from various fungi, which catalyze its oxidation. mdpi.com It also interacts with monolignol β-glucosidases, such as Os4BGlu18 from rice, which hydrolyze its glucosylated storage form. plos.org

The transport and subcellular localization of this compound are crucial for its function. Within cells, it is found primarily in the cytosol and in the extracellular space, consistent with its synthesis in the cytoplasm and its polymerization in the cell wall. puigdomenech.eu Its movement across the plasma membrane is an active process. In Arabidopsis, the ATP-binding cassette (ABC) transporter AtABCG29 has been identified as a specific p-coumaryl alcohol exporter, moving the monolignol from the cytosol to the apoplast. uzh.chcore.ac.uk Additionally, evidence suggests that the glucosylated form, p-coumaryl alcohol glucoside, is transported across the tonoplast (the vacuolar membrane), likely by a H+-antiporter, for storage within the vacuole. oup.com

Table 2: Biomolecular Interactions of this compound

| Interacting Biomolecule | Organism/Source | Type of Interaction | Significance | Reference(s) |

| Horseradish Peroxidase | Armoracia rusticana | Substrate Binding (H-bonds, hydrophobic interactions) | Strong binding affinity, facilitates oxidation for polymerization | nih.govosti.gov |

| Peroxidase (PAPX5 isoform) | Picea abies (Norway spruce) | Preferential Substrate | Control mechanism for monolignol incorporation into lignin | nih.govresearchgate.net |

| Laccase | Amylostereum areolatum (Fungus) | Substrate Binding (H-bonds, hydrophobic interactions) | Enzymatic oxidation, role in lignin degradation/synthesis | mdpi.com |

| Monolignol β-glucosidase (Os4BGlu18) | Oryza sativa (Rice) | Substrate Binding | Hydrolysis of monolignol glucoside storage form | plos.org |

| ABC Transporter (AtABCG29) | Arabidopsis thaliana | Transport Substrate | Export from cytosol to the plasma membrane/apoplast | uzh.chcore.ac.uk |

| Tonoplast H+-antiporter | Populus species, Chamaecyparis obtusa | Transport Substrate (as glucoside) | Sequestration and storage in the vacuole | oup.com |

Advanced Analytical Techniques for Characterization and Quantification of 4 3 Hydroxyprop 1 Enyl Phenol

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the isolation and purification of 4-(3-hydroxyprop-1-enyl)phenol from various sources, including plant extracts and synthetic reaction mixtures. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of phenolic compounds like this compound from complex matrices. mdpi.comnih.gov The method's efficiency stems from the use of a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for phenolic compound separation. mdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the isolation of this compound, a gradient elution program is often employed. This involves changing the composition of the mobile phase over time to achieve optimal separation of compounds with varying polarities. nih.govchemisgroup.us A diode-array detector (DAD) is commonly used to monitor the column effluent, allowing for the detection and quantification of the compound based on its UV absorbance. nih.govchemisgroup.us The purity of the isolated fractions can be subsequently confirmed by other analytical techniques. mdpi.com

Table 1: HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of water (with acidifier like acetic or formic acid) and acetonitrile or methanol nih.govchemisgroup.us |

| Flow Rate | 0.5 - 1.6 mL/min nih.govchemisgroup.us |

| Detection | Diode Array Detector (DAD) nih.gov |

| Wavelengths | 210, 280, 360 nm nih.gov |

| Temperature | 25 - 30 °C chemisgroup.usd-nb.info |

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the profiling and identification of volatile and semi-volatile compounds, including this compound, in complex mixtures. mdpi.com This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

Prior to analysis, non-volatile phenolic compounds often require a derivatization step to increase their volatility. biorxiv.org This typically involves converting the hydroxyl groups into more volatile silyl (B83357) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). biorxiv.org

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). thermofisher.com Separation occurs based on the compounds' boiling points and interactions with the stationary phase. thermofisher.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. acdlabs.com

Table 2: Typical GC-MS Parameters for Phenolic Profiling

| Parameter | Typical Conditions |

| Column | Low polarity capillary column (e.g., TG-5SilMS) thermofisher.com |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature hold, followed by a temperature ramp biorxiv.org |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) acdlabs.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) nih.gov |

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for the definitive structural elucidation of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete structural assignment of this compound.

¹H NMR (proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinylic protons of the propenyl side chain, the methylene (B1212753) protons adjacent to the hydroxyl group, and the phenolic hydroxyl proton. rsc.orggoogle.com

¹³C NMR provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their chemical environment (e.g., aromatic, vinylic, aliphatic).

Table 3: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenolic OH | 8.88 | s | - |

| Aromatic H | 6.83 | s | - |

| Vinylic H | 6.73 | d | 16.1 |

| Vinylic H | 6.24 | dt | 16.0, 5.4 |

| Methylene H | 4.10 | m | - |

Data is for a derivative, 4-[(1E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-3-(prop-2-ynyloxy)phenol, and serves as an illustrative example. rsc.org

Mass Spectrometry (MS) and Tandem MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. nih.gov Soft ionization techniques, such as Electrospray Ionization (ESI), are often used to generate the molecular ion with minimal fragmentation, allowing for accurate mass determination. acdlabs.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental formula. acs.org

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by analyzing the fragmentation patterns of the molecular ion. d-nb.infonih.gov In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the different structural components of the molecule. For this compound, characteristic fragments would correspond to the loss of water, the cleavage of the propenyl side chain, and fragmentation of the phenolic ring. nih.gov

Table 4: LC-MS/MS Data for this compound

| Parameter | Value |

| Ionization Mode | Negative ESI nih.gov |

| Precursor Ion [M-H]⁻ | 149.0608 nih.gov |

| Collision Energy | 6V nih.gov |

| Major Fragment Ions (m/z) | 131.04709, 130.03838 nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and chromophores present in this compound.

IR spectroscopy is used to identify the different functional groups in a molecule based on their characteristic vibrational frequencies. rsc.orgchinalignin.com For this compound, the IR spectrum would show characteristic absorption bands for the phenolic O-H stretching, the alcoholic O-H stretching, C-H stretching of the aromatic ring and the alkenyl group, C=C stretching of the aromatic ring and the double bond, and C-O stretching. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the presence of chromophores (light-absorbing groups). rsc.orgchinalignin.com The phenolic ring and the conjugated propenyl side chain in this compound act as a chromophore, resulting in characteristic UV absorption maxima. thegoodscentscompany.com These spectra can be used to confirm the presence of the phenylpropanoid structure. fao.org

Table 5: Key IR Absorption Bands for Phenolic Compounds

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | ~3200-3600 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| C-O Stretch (Phenol) | ~1200-1260 |

Quantitative Method Development in Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil), is essential for understanding its metabolic fate, distribution, and environmental impact. Developing robust analytical methods requires meticulous sample preparation to isolate the analyte from interfering substances, followed by sensitive and selective detection techniques.

Sample Preparation: The Critical First Step

The primary challenge in analyzing this compound from complex matrices is the removal of endogenous or environmental components that can interfere with quantification. The choice of sample preparation technique is dictated by the matrix type and the required sensitivity of the assay.

Homogenization and Grinding: For solid samples, such as plant tissues or soil, initial preparation often involves mechanical grinding or milling to create a uniform, fine powder. phenomenex.comresearchgate.net This increases the surface area, facilitating more efficient extraction of the target analyte. researchgate.net

Extraction Techniques:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids. phenomenex.com For phenolic compounds like this compound, an organic solvent is used to extract the analyte from the aqueous biological or environmental sample.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. phenomenex.com It utilizes a solid sorbent material, typically packed in a cartridge, to selectively retain the analyte while matrix interferences are washed away. For this compound, a reversed-phase sorbent like C18 is commonly employed, which retains the compound from the aqueous sample. The analyte is then eluted with a small volume of an organic solvent, resulting in a cleaner, more concentrated sample ready for analysis. phenomenex.com

Supported Liquid Extraction (SLE): This technique combines elements of both LLE and SPE, offering a streamlined workflow for cleaning up liquid samples. phenomenex.com

Table 1: Overview of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Application Matrix | Advantages | Considerations |

|---|---|---|---|---|

| Homogenization | Mechanical breakdown of solid samples into a uniform mixture. phenomenex.com | Plant Tissue, Soil, Sediments | Ensures representative sampling and improves extraction efficiency. researchgate.net | Can generate heat, potentially degrading thermally labile compounds. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. phenomenex.com | Biological Fluids (Urine, Plasma), Water Samples | Simple, low cost. | Can be labor-intensive and may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by elution. phenomenex.com | Biological Fluids, Water Samples, Plant Extracts | High recovery, excellent clean-up, and potential for automation. | Method development can be required to select the optimal sorbent and solvents. |

| Protein Precipitation | Use of a solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins from biological samples. au.dk | Plasma, Serum | Fast and simple. | Less effective at removing other interferences (e.g., salts, lipids), may lead to ion suppression in MS. |

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the separation of phenolic compounds. embrapa.br These methods are typically coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and cost-effective method for quantifying phenolic compounds. Separation is typically achieved on a reversed-phase C18 column. moca.net.uanih.gov The mobile phase often consists of a gradient mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. moca.net.ua Detection is performed at a wavelength where the phenolic structure exhibits strong absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in very complex matrices or when analyzing trace levels, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. tuwien.atchromatographyonline.com This technique combines the powerful separation of LC with the specific detection of MS. tuwien.at Electrospray ionization (ESI) is a common ionization source, and for this compound, analysis in negative ion mode is typical, monitoring the transition from the deprotonated molecule [M-H]⁻ to specific fragment ions. au.dknih.gov This approach, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix effects. chromatographyonline.com

Table 2: Illustrative Chromatographic and Mass Spectrometric Parameters

| Parameter | HPLC-UV Method | LC-MS/MS Method |

|---|---|---|

| Chromatography System | HPLC or UPLC | UPLC or HPLC tuwien.at |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) moca.net.ua | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.govresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., with formic or acetic acid) semanticscholar.org | Gradient of Acetonitrile/Methanol and water with formic acid or ammonium (B1175870) acetate (B1210297) buffer au.dkresearchgate.net |

| Detection | UV/Diode Array Detector (DAD) at ~280 nm | Triple Quadrupole Mass Spectrometer au.dk |

| Ionization Mode | N/A | Electrospray Ionization (ESI), Negative Mode au.dknih.gov |

| Monitored Transition | N/A | Example: m/z 149.06 → fragment ions nih.gov |

Method Validation

Any quantitative method must be validated to ensure its reliability. Validation is performed according to established guidelines and assesses several key parameters:

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a specific range. embrapa.br

Accuracy: This measures the closeness of the experimental value to the true value, often assessed through recovery studies in spiked samples. embrapa.br

Precision: This evaluates the repeatability of the method, both within the same day (intra-day) and on different days (inter-day). embrapa.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. embrapa.brmdpi.com

Table 3: Representative Method Validation Parameters for Phenolic Compound Analysis

| Parameter | Typical Acceptance Criteria | Example Finding from Literature for Similar Compounds |

|---|---|---|

| Linearity (R²) | > 0.99 | R² = 0.9997 moca.net.ua |

| Accuracy (Recovery %) | Typically 80-120% | 87.5 - 103.2% embrapa.br |

| Precision (RSD %) | < 15% | < 3.09% embrapa.br |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.04 - 0.25 mg/L embrapa.br |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.06 - 0.25 mg/L embrapa.br |

Computational Chemistry and Molecular Modeling in 4 3 Hydroxyprop 1 Enyl Phenol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 4-(3-Hydroxyprop-1-enyl)phenol. chemrj.org

Studies utilizing the B3LYP hybrid density functional method have investigated the structures and reactivity of p-coumaryl alcohol and its derivatives. chemrj.org These calculations reveal that the electronic structure is largely dictated by the charge distribution within its phenylpropane unit. chemrj.org The presence of the phenolic hydroxyl group leads to high electron density at positions 3, 4, and 5 of the aromatic ring. chemrj.org Conversely, the highest positive charge is localized on the carbon atom (C1) attached to the hydroxyl group, making it susceptible to nucleophilic attack. chemrj.org A notable concentration of negative charge is found on the Cβ (C8) atom of the propenyl side chain. chemrj.org These computational methods, such as RHF/6-311(d,p) and B3LYP/6-311(d,p), have proven effective in describing the geometric and electronic characteristics of lignin's model structural units, including p-coumaryl alcohol. chemrj.org

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Highest Positive Charge | Localized on C1 (carbon with hydroxyl group) | Indicates a center for nucleophilic attack. chemrj.org |

| Highest Negative Charge | Localized on Cβ (C8) | Suggests a center with increased electron density. chemrj.org |

| Electron Density | High at positions 3, 4, 5 of the aromatic ring | Attributed to the phenolic hydroxyl group. chemrj.org |

This table summarizes key reactivity insights for this compound derived from quantum chemical calculations. The distribution of charges across the molecule is a primary determinant of its chemical behavior and interaction with other molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is crucial for understanding how this compound and its analogs interact with biological targets.

Predicting Binding Affinity and Conformational Analysis with Biological Receptors

Molecular docking studies have been employed to predict the binding affinity and analyze the conformation of this compound and related compounds with various biological receptors. For instance, in a study investigating potential inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a critical enzyme in antibiotic resistance, the methoxy (B1213986) derivative, 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol, demonstrated a notable docking score of -5.6 kcal/mol. researchgate.netresearchgate.net This suggests a substantial binding affinity for the NDM-1 active site. researchgate.netresearchgate.net

Similarly, docking studies have explored the interactions of phenolic compounds with other proteins. For example, the binding of various phenolic acid derivatives to Human Serum Albumin (HSA) has been investigated, highlighting the importance of both hydrogen bonding and hydrophobic interactions in complex stability. researchgate.net The binding pocket for phenol (B47542) in some receptor proteins is often composed of hydrophobic residues that stabilize the aromatic ring through π-stacking interactions, while the phenolic hydroxyl group is anchored by hydrogen bonds. nih.gov

Table 2: Example of Molecular Docking Results

| Ligand | Target Protein | Docking Score (kcal/mol) |

|---|

This table provides an example of a reported docking score for a derivative of this compound, illustrating the application of molecular docking in predicting binding affinity.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes. rsc.org

MD simulations have been used to validate the results of molecular docking. For instance, a 30 ns simulation of a docked complex of a lignin (B12514952) model compound with lignin peroxidase showed that the complex remained in an equilibrium state, with interactions dominated by hydrophobic and hydrogen bond contacts. rsc.org Such simulations can reveal the flexibility of certain regions of a protein upon ligand binding and help to understand the dynamic nature of the interaction. nih.gov For example, MD snapshots can show the reorganization of secondary structures in a protein's allosteric linker region upon phenol binding, even when this region is distant from the binding site. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. ljmu.ac.ukiapchem.org These computational models predict how a molecule will be absorbed, distributed, metabolized, and excreted by the body. ljmu.ac.uk

For this compound and its analogs, various in silico tools can be used to estimate properties like lipophilicity (e.g., logP), solubility, and potential for metabolism by cytochrome P450 enzymes. ljmu.ac.ukjaptronline.com For example, the octanol-water partition coefficient (logP) is a key determinant of a compound's oral bioavailability. japtronline.com Models can also predict skin permeability and the volume of distribution within the body. japtronline.com While specific ADME predictions for this compound are not extensively detailed in the provided search results, the general methodologies are well-established and routinely applied in the evaluation of novel chemical entities. ljmu.ac.ukiapchem.orgjaptronline.com

Application in Virtual Screening and Rational Design of Analogs

The insights gained from computational studies are invaluable for virtual screening and the rational design of analogs of this compound with improved properties. Virtual screening involves the use of computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. acsmedchem.org

By understanding the key structural features required for binding to a specific receptor, as revealed by docking and MD simulations, researchers can design new molecules with enhanced affinity and selectivity. acsmedchem.org For example, if a particular hydrogen bond is found to be crucial for binding, analogs can be designed to optimize this interaction. Similarly, knowledge of the electronic properties from quantum chemical calculations can guide the modification of the molecule to improve its reactivity or metabolic stability. chemrj.org This iterative process of computational design, synthesis, and experimental testing is a cornerstone of modern medicinal chemistry. acsmedchem.org

Emerging Research Directions and Biotechnological Applications of 4 3 Hydroxyprop 1 Enyl Phenol

Sustainable Production Methods and Metabolic Engineering for Enhanced Yields

The natural synthesis of 4-(3-hydroxyprop-1-enyl)phenol occurs in plants through the complex phenylpropanoid pathway. taylorandfrancis.comligninchina.com This biochemical network begins with amino acids like phenylalanine and, in grasses, tyrosine, and involves a series of enzymatic steps including deamination, hydroxylation, methylation, and reduction to produce the three primary monolignols. taylorandfrancis.comligninchina.com The quest for sustainable and high-yield production has shifted focus towards harnessing and optimizing these natural processes through metabolic engineering.

The core strategy involves engineering microorganisms or plants to overproduce specific compounds. By identifying and manipulating the key enzymes in the p-coumaryl alcohol biosynthetic pathway, it is possible to enhance its production from simple, renewable feedstocks. Research into related monolignols has demonstrated the feasibility of this approach. For instance, metabolic engineering has been successfully used to increase the production of syringin, a glucoside of the related sinapyl alcohol, in Arabidopsis thaliana. thegoodscentscompany.com Similar strategies could be applied to upregulate the flux towards p-coumaryl alcohol.

Key enzymatic steps and precursors in the native biosynthetic pathway that are targets for metabolic engineering are outlined below.

| Precursor | Key Intermediate | Enzyme Class | Product |

| Phenylalanine | Cinnamic Acid | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| trans-Cinnamic acid | p-Coumaric Acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric Acid |

| p-Coumaric Acid | p-Coumaroyl-CoA | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |

| p-Coumaroyl-CoA | p-Coumaraldehyde (B1217632) | Cinnamoyl-CoA reductase (CCR) | p-Coumaraldehyde |

| p-Coumaraldehyde | p-Coumaryl alcohol | Cinnamyl alcohol dehydrogenase (CAD) | This compound |

| This table outlines a simplified sequence of the core biosynthetic pathway leading to p-coumaryl alcohol, highlighting key precursors and enzyme classes that are primary targets for metabolic engineering efforts to enhance yield. |

Sustainable production aims to move away from petrochemical-based synthesis and leverage biological systems. The development of microbial cell factories, using hosts like E. coli or yeast, is a primary goal for producing p-coumaryl alcohol and other lignin (B12514952) monomers, which can help create more economically viable biorefineries. researchgate.net

Potential in Biorefining and Lignin Valorization Technologies

Lignin is the second most abundant terrestrial biopolymer and is generated in massive quantities as a byproduct of the paper and bioethanol industries. taylorandfrancis.comresearchgate.net Historically treated as a low-value waste product, often burned for heat, lignin is now viewed as a rich, renewable source of aromatic chemicals. taylorandfrancis.comacs.org This paradigm shift is at the heart of lignin valorization—the process of converting lignin into high-value products.

Lignin is a complex polymer constructed from three main monolignols: this compound (p-coumaryl alcohol), coniferyl alcohol, and sinapyl alcohol. taylorandfrancis.comligninchina.comchinalignin.com These precursors form distinct subunits within the lignin structure, known as p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. taylorandfrancis.comnih.gov The ability to depolymerize lignin and recover these monomeric phenols is a cornerstone of modern biorefining. nih.govmdpi.com

| Monolignol Name | Synonym | Chemical Structure | Corresponding Lignin Unit |

| This compound | p-Coumaryl alcohol | C₉H₁₀O₂ | p-Hydroxyphenyl (H) |

| 4-(3-Hydroxy-1-propenyl)-2-methoxyphenol | Coniferyl alcohol | C₁₀H₁₂O₃ | Guaiacyl (G) |

| 4-(3-Hydroxyprop-1-enyl)-2,6-dimethoxyphenol | Sinapyl alcohol | C₁₁H₁₄O₄ | Syringyl (S) |

| This table details the three primary monolignols, their chemical formulas, and the corresponding structural units they form within the lignin polymer. taylorandfrancis.comnih.govresearchgate.netsemanticscholar.org |

Synergistic Effects with Other Phytochemicals and Multi-Component Systems

Within the lignin polymer itself, the ratio and bonding of H, G, and S units, derived from p-coumaryl, coniferyl, and sinapyl alcohols, dictate the physical and chemical properties of the macromolecule, such as its rigidity and resistance to degradation. taylorandfrancis.com This co-polymerization is a form of structural synergy.

Furthermore, plant extracts containing p-coumaryl alcohol or its derivatives are rich in a diverse array of other phytochemicals. For example, studies have identified these phenolic alcohols in extracts that also contain flavonoids, terpenes, and other phenolic acids. researchgate.net The observed biological activities of such extracts, including antioxidant or antimicrobial effects, are often attributed to the combined action of these multiple components rather than a single compound. researchgate.netsolubilityofthings.com An in silico study suggested that 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol (coniferyl alcohol) could act in concert with other phytochemicals from Acorus calamus to potentially overcome antibiotic resistance in Klebsiella pneumoniae. researchgate.net

| Plant Source Example | Co-occurring Phytochemicals with p-Coumaryl Alcohol or its Derivatives | Potential Combined Effect |

| Tephrosia purpurea | 2-methoxy-4-vinylphenol, n-hexadecanoic acid, flavonoids. researchgate.net | Antioxidant, Anti-inflammatory. researchgate.net |

| Hugonia mystax | Naphthalene, Folic Acid, Vitamin E, Linoleic acid. ijpsr.com | Antimicrobial, Hepatoprotective. ijpsr.com |

| Acacia modesta | 2,6-dimethoxyphenol, Syringylacetone, Tetradecanoic acid. ub.edu | Antioxidant, Catalytic (in nanoparticle synthesis). ub.edu |

| Acorus calamus (in silico) | 4,4,5,8-tetramethyl-2,3-dihydrochromen-2-ol, (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid. researchgate.net | Overcoming antibiotic resistance. researchgate.net |

| This table provides examples of plants where p-coumaryl alcohol or its close methoxylated derivatives are found alongside other phytochemicals, suggesting a role in multi-component systems. |

Understanding these synergistic relationships is crucial for developing bio-inspired applications, as formulations that mimic these natural combinations may prove more effective than single, isolated compounds.

Challenges and Opportunities in Translational Research for Bio-Inspired Applications (pre-clinical)

Translating the potential of this compound from fundamental research to pre-clinical and, eventually, practical applications is fraught with challenges, yet also presents significant opportunities.

The primary challenge lies in the efficient and selective liberation of p-coumaryl alcohol from lignin. Depolymerization processes often yield complex mixtures of various phenolic monomers and oligomers, making the isolation of a pure compound difficult and costly. nih.govmdpi.com The inherent variability of lignin composition from different plant sources further complicates the development of a standardized and consistent production process. taylorandfrancis.com

Another hurdle is bridging the gap from computational predictions to tangible results. While in silico studies may predict bioactivity, such as antimicrobial potential, these findings must be validated through rigorous in vitro and in vivo pre-clinical testing to confirm efficacy and assess potential toxicity. researchgate.net For instance, research on the related coniferyl alcohol has shown that while the compound itself is generally non-toxic, some of its oxidation products can exhibit developmental toxicity, underscoring the need for thorough safety profiling in pre-clinical studies.

Despite these obstacles, the opportunities are substantial. The development of novel, highly selective catalysts for lignin depolymerization could revolutionize the production of p-coumaryl alcohol, making it an economically competitive feedstock. researchgate.net Concurrently, advances in metabolic engineering and synthetic biology offer a pathway to create microbial "cell factories" that can produce pure p-coumaryl alcohol directly from renewable sugars, bypassing the complexities of lignin processing entirely. researchgate.net These bio-inspired applications, from creating new biodegradable polymers to developing novel therapeutic agents, hinge on overcoming the current challenges in production and validation.

| Challenge | Opportunity |

| Complex Lignin Depolymerization: Obtaining pure p-coumaryl alcohol from lignin is difficult and yields complex mixtures. nih.govmdpi.com | Advanced Catalysis: Designing highly selective catalysts for targeted cleavage of lignin bonds to increase monomer yield and purity. researchgate.net |

| Variable Feedstock: Lignin structure and monomer composition vary significantly between plant sources (e.g., hardwood, softwood, grasses). taylorandfrancis.com | Metabolic Engineering: Engineering microorganisms (E. coli, yeast) to produce pure p-coumaryl alcohol from simple sugars, ensuring a consistent and high-purity supply. thegoodscentscompany.comresearchgate.net |

| Translational Gap: Moving from in silico predictions or basic findings to validated pre-clinical models is a major hurdle. researchgate.net | High-Throughput Screening: Utilizing advanced screening methods to rapidly test the bioactivity and safety of p-coumaryl alcohol and its derivatives in relevant biological systems. |

| Economic Viability: Current extraction and purification costs can be prohibitive compared to established petrochemical processes. researchgate.net | Integrated Biorefineries: Integrating p-coumaryl alcohol production into a larger biorefinery model where all biomass components (cellulose, hemicellulose, lignin) are valorized to improve overall process economics. acs.org |

| This table summarizes the key challenges and corresponding opportunities in the translational research pathway for this compound. |

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(3-Hydroxyprop-1-enyl)phenol, and how can regioselectivity be controlled?

A1. The compound is commonly synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and appropriate aldehydes (e.g., 3-hydroxypropanal). Reaction conditions (e.g., NaOH/ethanol at room temperature) influence yield and regioselectivity . To control regioselectivity:

- pH modulation : Alkaline conditions favor enolate formation, directing electrophilic attack to the para position of the phenolic ring.

- Solvent effects : Polar aprotic solvents enhance reaction rates and selectivity.

- Catalyst choice : Transition metal catalysts (e.g., Fe-Cr oxides) may improve stereochemical outcomes .

Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

A2. Key methods include:

- NMR spectroscopy : 1H/13C-APT NMR identifies substituent positions and confirms double-bond geometry (e.g., E/Z isomerism) .

- FT-IR : Detects hydroxyl (3200–3600 cm⁻¹) and conjugated carbonyl (1650–1700 cm⁻¹) stretches .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray diffraction : Resolves crystal packing, hydrogen-bonding networks (e.g., O–H⋯N interactions), and dihedral angles between aromatic rings .

Q. Q3. How does the compound’s stability impact experimental design?

A3. The compound is sensitive to:

- Oxidation : The allylic alcohol moiety oxidizes readily to quinones; inert atmospheres (N₂/Ar) are recommended during synthesis .

- Light and humidity : Store in amber vials with desiccants to prevent photodegradation and hydrolysis .

- Acidic conditions : Avoid prolonged exposure to acids, which may cleave the enol ether linkage .

Advanced Research Questions

Q. Q4. What computational approaches are used to predict the reactivity and bioactivity of this compound derivatives?

A4.

- Density Functional Theory (DFT) : Models electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways (e.g., electrophilic substitution sites) .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes in Dachaihu Decoction studies) using software like AutoDock Vina .